ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a pyrazole ring, a thioxo group, and a tetrahydropyrimidine ring, making it a highly functionalized heterocycle.
Preparation Methods
The synthesis of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cell division . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Compared to other dihydropyrimidinones, ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups. Similar compounds include ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate and methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-30-23(29)20-16(3)25-24(31)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGQORSIBCILIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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